Cas no 1378678-50-2 (8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline)
8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- EN300-7425773
- SCHEMBL11478361
- 8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline
- 1378678-50-2
- 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline
-
- Inchi: 1S/C10H13NS/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3
- InChI Key: ZYZYBHLNMCJOOZ-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC2=C1CNCC2
Computed Properties
- Exact Mass: 179.07687059g/mol
- Monoisotopic Mass: 179.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3Ų
8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7425773-0.05g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 0.05g |
$1008.0 | 2024-05-24 | |
| Enamine | EN300-7425773-0.1g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 0.1g |
$1056.0 | 2024-05-24 | |
| Enamine | EN300-7425773-0.25g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 0.25g |
$1104.0 | 2024-05-24 | |
| Enamine | EN300-7425773-0.5g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 0.5g |
$1152.0 | 2024-05-24 | |
| Enamine | EN300-7425773-1.0g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 1.0g |
$1200.0 | 2024-05-24 | |
| Enamine | EN300-7425773-2.5g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 2.5g |
$2351.0 | 2024-05-24 | |
| Enamine | EN300-7425773-5.0g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 5.0g |
$3479.0 | 2024-05-24 | |
| Enamine | EN300-7425773-10.0g |
8-(methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline |
1378678-50-2 | 95% | 10.0g |
$5159.0 | 2024-05-24 |
8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline
Research Brief on 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1378678-50-2): Recent Advances and Applications
The compound 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1378678-50-2) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties, and the addition of a methylsulfanyl group at the 8-position introduces unique chemical and biological characteristics.
Recent studies have explored the synthetic pathways for 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline, with a focus on optimizing yield and purity. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven effective in introducing the methylsulfanyl moiety. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structure and purity of the synthesized compound. These methodological advancements are critical for ensuring the reproducibility and scalability of the synthesis process, which is essential for further pharmacological studies.
In terms of biological activity, preliminary in vitro studies have demonstrated that 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline exhibits significant affinity for certain neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin pathways. This suggests potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and depression. Additionally, the compound has shown promising results in assays targeting antimicrobial activity, indicating a broader spectrum of potential therapeutic uses.
Further investigations into the pharmacokinetic properties of 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline are underway, with early results indicating favorable absorption and metabolic stability. These findings are crucial for advancing the compound into preclinical development stages. Researchers are also exploring its potential as a lead compound for the design of derivatives with enhanced efficacy and reduced side effects. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these efforts.
In conclusion, 8-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure and diverse biological activities warrant continued investigation, particularly in the context of neurological and antimicrobial therapies. Future research should focus on elucidating its mechanism of action, optimizing its pharmacological profile, and evaluating its safety and efficacy in vivo. The ongoing studies highlight the compound's potential to address unmet medical needs and contribute to the advancement of chemical biology and drug discovery.
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